Copper(II) sulfate pentahydrate

Übersicht

Beschreibung

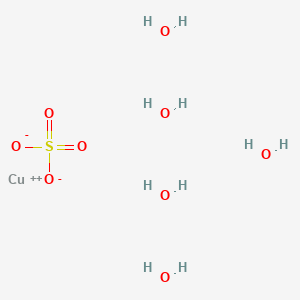

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a bright blue crystalline compound belonging to the triclinic crystal system with the space group $ Ci $ . It is commonly known as "blue vitriol" and is the most prevalent hydrate form of copper(II) sulfate due to its stability under ambient conditions . The compound is synthesized by reacting copper(II) oxide or carbonate with dilute sulfuric acid, followed by crystallization . Key applications include its use as a fungicide, algaecide, and catalyst in industrial processes such as polyurethane (PU) coatings and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction . Its reversible dehydration behavior—losing four water molecules at 110°C and the fifth at 150°C to form a white anhydrous powder—makes it a model compound for studying hydrates .

Vorbereitungsmethoden

Industrial Synthesis of Copper(II) Sulfate Pentahydrate

Reaction of Copper Metal with Concentrated Sulfuric Acid

A primary industrial method involves treating metallic copper with hot, concentrated sulfuric acid (≥98% purity). The reaction proceeds exothermically, producing copper(II) sulfate, sulfur dioxide gas, and water:

2\text{SO}4 \text{(conc.)} \xrightarrow{\Delta} \text{CuSO}4 \text{(aq)} + \text{SO}2 \text{(g)} + 2 \text{H}_2\text{O (l)} \quad

This method operates at temperatures exceeding 200°C, ensuring rapid oxidation of copper. The resultant solution is evaporated to induce crystallization, yielding the pentahydrate. Factories often use scrap copper to reduce costs, achieving yields of 85–92% .

Table 1: Industrial Reaction Parameters for Copper Metal Method

| Parameter | Value/Range |

|---|---|

| Sulfuric Acid Concentration | 93–98% |

| Temperature | 200–300°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Treatment of Copper Oxides with Dilute Sulfuric Acid

Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) reacts with dilute sulfuric acid (10–20% v/v) at 60–80°C:

2\text{SO}4 \text{(aq)} \rightarrow \text{CuSO}4 \text{(aq)} + \text{H}2\text{O (l)} \quad

This method avoids toxic SO₂ emissions and is preferred for environmental compliance. Excess CuO ensures complete acid neutralization, preventing residual acidity in the product . The solution is filtered, concentrated via evaporation, and cooled to 25°C to crystallize the pentahydrate.

Bacterial Leaching of Low-Grade Copper Ores

Biohydrometallurgical techniques employ Acidithiobacillus ferrooxidans to oxidize copper sulfides (e.g., chalcopyrite) in acidic environments:

2 \text{(s)} + 17 \text{O}2 + 2 \text{H}2\text{SO}4 \xrightarrow{\text{Bacteria}} 4 \text{CuSO}4 + 2 \text{Fe}2(\text{SO}4)3 + 2 \text{H}_2\text{O} \quad

This method is cost-effective for low-grade ores, operating at ambient temperatures over 30–90 days. The leachate is purified via solvent extraction and electrowinning before crystallization .

Laboratory-Scale Preparation Methods

Acid-Base Neutralization with Copper(II) Oxide

A standard laboratory procedure involves reacting CuO with dilute sulfuric acid under controlled conditions :

-

Acid Warming : 50 cm³ of 1.0 M H₂SO₄ is heated to 60°C in a beaker.

-

Oxide Addition : CuO is added incrementally until a suspension forms (excess oxide ensures complete acid neutralization).

-

Filtration : The mixture is filtered to remove unreacted CuO.

-

Crystallization : The filtrate is evaporated to saturation, cooled, and left to crystallize.

This method yields 95–98% pure CuSO₄·5H₂O with distinct blue orthorhombic crystals .

Table 2: Laboratory Reaction Conditions and Outcomes

| Parameter | Value/Range |

|---|---|

| Acid Concentration | 1.0 M H₂SO₄ |

| Reaction Temperature | 60–70°C |

| Crystallization Time | 24–48 hours |

| Crystal Size | 2–10 mm |

Recrystallization from Anhydrous Copper(II) Sulfate

Anhydrous CuSO₄ (white powder) can be reconverted to the pentahydrate by dissolution in water:

4 \text{(s)} + 5 \text{H}2\text{O (l)} \rightarrow \text{CuSO}4 \cdot 5 \text{H}2\text{O (s)} \quad

This exothermic process is used to salvage degraded samples, ensuring minimal waste.

Crystallization and Purification Techniques

Controlled Evaporation

Saturated CuSO₄ solutions are heated to 80°C in evaporating dishes, then cooled to 20–25°C to nucleate crystals. Seed crystals may be added to enhance uniformity .

Vacuum Filtration and Drying

Crystals are separated via Büchner filtration, washed with cold ethanol to remove surface impurities, and air-dried at 30°C .

Characterization and Quality Assurance

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of CuSO₄·5H₂O show characteristic bands:

X-ray Diffraction (XRD)

XRD confirms the orthorhombic crystal structure (space group Pnma), with lattice parameters a = 6.12 Å, b = 10.7 Å, c = 5.96 Å .

Analyse Chemischer Reaktionen

Types of Reactions: Copper sulfate pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper sulfate can be oxidized to form copper(II) oxide and sulfur trioxide when heated to high temperatures.

Reduction: It can be reduced by reagents such as ascorbic acid to form copper nanoparticles.

Substitution: Copper ions in copper sulfate can react with chloride ions to form tetrachlorocuprate(II) ions.

Major Products:

Oxidation: CuO (copper(II) oxide) and SO₃ (sulfur trioxide)

Reduction: Copper nanoparticles

Substitution: Tetrachlorocuprate(II) ions

Wissenschaftliche Forschungsanwendungen

Copper sulfate pentahydrate has numerous applications in scientific research:

Chemistry: It is used in Fehling’s solution and Benedict’s solution to test for reducing sugars.

Biology: It serves as a fungicide and herbicide in agriculture, effectively preventing blight in crops.

Medicine: It is used in veterinary medicine as a dietary copper supplement for animals.

Industry: It is employed in the etching of zinc or copper plates for intaglio printmaking and as a mordant in vegetable dyeing.

Wirkmechanismus

Copper sulfate pentahydrate exerts its effects through various mechanisms:

Fungicidal Action: Copper ions disrupt cellular proteins in fungi, leading to their death.

Enzyme Inhibition: It inhibits enzymes such as α-amylase by interacting with their active sites, thereby affecting their activity.

Copper Supplementation: In veterinary medicine, copper sulfate provides essential copper ions that are crucial for various physiological processes, including heme synthesis and iron absorption.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Copper Sulfate Hydrates

Anhydrous Copper(II) Sulfate (CuSO₄)

- Physical Properties : Anhydrous CuSO₄ is a white, hygroscopic solid (density: 3.6 g/cm³) that decomposes above 200°C .

- Solubility : At 100°C, anhydrous CuSO₄ has a solubility of 83.0 g/100 g H₂O, compared to 73.6 g/100 g H₂O for the pentahydrate at the same temperature .

- Applications : Its hygroscopicity makes it suitable as a desiccant, whereas the pentahydrate is preferred in agriculture and crystal growth experiments .

Lower Hydrates (e.g., Trihydrate)

Mechanochemical synthesis studies reveal that varying the hydrate form of copper sulfate (e.g., pentahydrate vs. trihydrate) influences the structure of resulting coordination compounds. For instance, using CuSO₄·5H₂O with 1,10-phenanthroline yields a decahydrate complex (1a·10H₂O), distinct from products formed with other hydrates .

Comparison with Copper(II) Acetate Monohydrate

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) exhibits distinct catalytic behavior compared to CuSO₄·5H₂O:

- Catalytic Efficiency: In PU coatings, copper(II) acetate monohydrate demonstrates stronger catalytic activity than CuSO₄·5H₂O, reducing drying time by 30% under identical conditions. This difference is attributed to smaller particle size and higher solubility in organic matrices .

- Structural Impact : The acetate ligand facilitates faster electron transfer in oxidation-reduction reactions, whereas sulfate’s lower ligand field strength limits its catalytic versatility .

Comparison with Copper(I) Catalysts in Click Chemistry

In CuAAC reactions, CuSO₄·5H₂O serves as a precursor to active Cu(I) species when paired with reducing agents like ascorbic acid. However, it is less efficient than pre-synthesized Cu(I) compounds (e.g., CuI or CuBr):

- Reaction Rate : CuI achieves near-quantitative yields in 1 hour at 25°C, while CuSO₄·5H₂O requires 80°C and 12 hours for comparable results .

- Byproduct Formation: The sulfate anion can lead to side reactions in non-aqueous media, limiting its use in organic solvents .

Environmental Toxicity Compared to Chelated Copper Agents

CuSO₄·5H₂O exhibits significantly higher toxicity to aquatic organisms than chelated copper algaecides like Algimycin® PWF:

- Lethal Concentration (LC₅₀) : For Lepomis macrochirus (bluegill), CuSO₄·5H₂O has an LC₅₀ of 0.12 mg Cu/L, 29 times more toxic than Algimycin® PWF (LC₅₀: 3.48 mg Cu/L) .

- Species Sensitivity : Microcrustaceans (Daphnia magna, Ceriodaphnia dubia) are 10–100 times more sensitive to both compounds than fish species .

Structural and Mechanochemical Differences

The hydration state of copper sulfate directly impacts mechanochemical synthesis outcomes:

- Coordination Complexes: Using CuSO₄·5H₂O in liquid-assisted grinding (LAG) with 1,10-phenanthroline produces a decahydrate complex (1a·10H₂O), whereas anhydrous CuSO₄ yields methanol-solvated structures (1c·2H₂O·CH₃OH) .

- Water Content : Residual water in CuSO₄·5H₂O acts as a structure-directing agent, stabilizing larger crystalline frameworks compared to anhydrous forms .

Data Tables

Table 1: Solubility of Copper Sulfate Forms in Water

| Compound | Solubility (g/100 g H₂O) | Temperature (°C) | Density (g/cm³) |

|---|---|---|---|

| CuSO₄·5H₂O (pentahydrate) | 73.6 | 100 | 2.284 |

| CuSO₄ (anhydrous) | 83.0 | 100 | 3.6 |

Table 2: Catalytic Performance in PU Coatings

| Catalyst | Drying Time (min) | Solvent Resistance (h) |

|---|---|---|

| CuSO₄·5H₂O | 120 | 24 |

| Cu(CH₃COO)₂·H₂O | 85 | 18 |

Data adapted from

Biologische Aktivität

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a widely used compound in various industries, including agriculture, medicine, and chemistry. Its biological activity has been the subject of numerous studies, revealing both beneficial and harmful effects depending on the concentration and context of exposure. This article provides a comprehensive overview of the biological activities associated with this compound, supported by tables summarizing key findings and case studies.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it useful in agricultural applications as a fungicide and bactericide.

Table 1: Antimicrobial Effects of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 mg/mL |

| Staphylococcus aureus | 0.5 mg/mL |

| Candida albicans | 0.1 mg/mL |

Research indicates that copper ions disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death .

2. Cytotoxicity and Cell Viability

While copper(II) sulfate has antimicrobial properties, it also exhibits cytotoxic effects on human cells at higher concentrations. Studies have demonstrated that exposure to copper(II) sulfate can lead to apoptosis in various cell lines.

Case Study: Cytotoxicity in Cancer Research

A study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells, revealing an IC₅₀ value of approximately 10 µM after 72 hours of exposure. This indicates significant antiproliferative activity compared to traditional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| A2780 (Ovarian Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 20 |

3. Inhalation Toxicity

Inhalation studies have shown that exposure to this compound can lead to respiratory issues, particularly inflammation in lung tissues. A range-finding study indicated that repeated exposure resulted in acute inflammatory responses characterized by an influx of neutrophils and macrophages .

Table 3: Inhalation Toxicity Findings

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 0.18 | Mild inflammation |

| 0.71 | Moderate inflammation |

| 1.78 | Significant epithelial hyperplasia |

| 8.9 | Severe respiratory distress |

4. Impact on Animal Health

This compound is often used in veterinary medicine, particularly in poultry farming, where it has been shown to reduce mortality rates associated with enteritis in broiler chickens. The compound's anti-bactericidal properties help mitigate infections caused by enterogenic bacteria .

Case Study: Veterinary Application

In a controlled study involving broiler chickens, the administration of copper sulfate significantly decreased mortality rates due to bacterial infections, with a p-value of <0.001 indicating statistical significance .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Copper ions can catalyze the formation of ROS, leading to oxidative stress in cells.

- DNA Binding: Copper complexes can bind to DNA, potentially leading to mutagenic effects.

- Inflammatory Response Modulation: Copper ions influence various signaling pathways involved in inflammation and apoptosis .

Q & A

Basic Research Questions

Q. How can copper(II) sulfate pentahydrate be synthesized in the laboratory?

this compound is typically synthesized by reacting copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) with dilute sulfuric acid (H₂SO₄). The reaction proceeds as follows:

- CuO + H₂SO₄ → CuSO₄ + H₂O

- CuCO₃ + H₂SO₄ → CuSO₄ + CO₂↑ + H₂O The solution is heated to saturation, and slow cooling allows blue pentahydrate crystals (CuSO₄·5H₂O) to form. Adding a few drops of sulfuric acid prevents hydrolysis of the product .

Q. What safety protocols are essential when handling this compound in research?

- Work must be conducted in a fume hood to avoid inhalation of dust or aerosols .

- Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory.

- Review Safety Data Sheets (SDS) for hazards (e.g., acute toxicity, skin irritation) and emergency procedures .

- Pre-approval and documented training by the Principal Investigator are required for experimental work .

Q. How is the molar mass of this compound calculated for stoichiometric applications?

The molar mass is calculated by summing the atomic masses of its components:

- Cu (63.55 g/mol) + S (32.07 g/mol) + 4O (16.00 × 4) + 10H (1.01 × 10) + 5H₂O (18.02 × 5) = 249.69 g/mol This value is critical for preparing solutions or synthesizing derivatives like tetramminecopper(II) complexes .

Q. What methodology ensures accurate preparation of aqueous copper(II) sulfate solutions?

- Calculate the mass of CuSO₄·5H₂O required using its molar mass (249.69 g/mol). For a 3.5 M solution in 250 mL:

- Mass = (3.5 mol/L × 0.250 L) × 249.69 g/mol = 218.98 g

Advanced Research Questions

Q. How does thermal decomposition of this compound proceed, and what analytical methods characterize its stages?

- Dehydration : The pentahydrate loses 4 H₂O at 110°C and the fifth H₂O at 150°C, forming anhydrous CuSO₄ (white). At >200°C, CuSO₄ decomposes to CuO and SO₃ .

- Analysis : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) tracks mass loss and enthalpy changes. Gas chromatography (GC) identifies evolved gases (e.g., H₂O, SO₂ at 290°C) .

Q. What experimental design considerations apply to synthesizing coordination compounds like [Cu(NH₃)₄]SO₄·H₂O from this compound?

- Stoichiometry : Calculate the mass of CuSO₄·5H₂O needed based on the product’s molar ratio. For 3.00 g of [Cu(NH₃)₄]SO₄·H₂O (M = 245.75 g/mol):

- Moles of product = 3.00 g / 245.75 g/mol = 0.0122 mol

- Mass of CuSO₄·5H₂O = 0.0122 mol × 249.69 g/mol = 3.04 g

- Reaction conditions : Use excess NH₃ (15.0 M) to ensure complete complexation. Control pH to prevent Cu(OH)₂ precipitation .

Q. How can the reversibility of this compound dehydration be exploited in experimental workflows?

- Rehydration : Anhydrous CuSO₄ regains H₂O in humid environments, reverting to the blue pentahydrate. This property is used to calibrate humidity-controlled experiments .

- Applications : Study hydration/dehydration kinetics using dynamic vapor sorption (DVS) or controlled-temperature chambers .

Q. What advanced techniques resolve contradictions in decomposition product data (e.g., SO₂ vs. SO₃)?

- Gas-phase analysis : Use mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to distinguish between SO₂ (detected at 290°C) and SO₃ (produced at higher temperatures) .

- In situ X-ray diffraction (XRD) monitors phase transitions during heating to validate intermediate products .

Eigenschaften

IUPAC Name |

copper;sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCFEFSEZPSOG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSO4.5H2O, CuH10O9S | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031066 | |

| Record name | Copper(II) sulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper sulfate pentahydrate appears as blue crystalline granules or powder. Melting point 110 °C (with decomposition). Non-combustible. Nauseating metallic taste. Odorless. White when dehydrated. (NTP, 1992), BLUE SOLID IN VARIOUS FORMS. | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1207 °F at 760 mmHg (decomposes) (NTP, 1992), DECOMP ABOVE 150 °C WITH -5H2O | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), 31.6 g/100 cc water @ 0 °C, 203.3 g/100 cc @ 100 °C, 1 g in about 500 ml alcohol, In water: 148 g/kg @ 0 °C; 230.5 gkg @ 25 °C; 335 g/kg @ 50 °C; 736 g/kg @ 100 °C, Practically insol in most organic solvents., For more Solubility (Complete) data for COPPER(II) SULFATE, PENTAHYDRATE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 31.7 | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.284 (NTP, 1992) - Denser than water; will sink, 2.286 @ 15.6 °C/4 °C, 2.3 g/cm³ | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Large, blue or ultramarine, triclinic crystals or blue granules or light-blue powder | |

CAS No. |

7758-99-8 | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cupric Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) sulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRX7AJ16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1416 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

297 °F (dehydrates) (NTP, 1992), Decomp above 110 °C | |

| Record name | COPPER SULFATE PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) SULFATE, PENTAHYDRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2968 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.